Benzylcarbamyllidocaine

Description

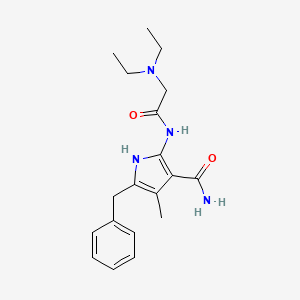

Benzylcarbamyllidocaine (systematic IUPAC name pending verification) is a synthetic compound hypothesized to belong to the class of local anesthetics or anti-inflammatory agents, structurally related to lidocaine derivatives. The name suggests a benzylcarbamyl modification of lidocaine, a common strategy to alter pharmacokinetics (e.g., prolonging duration of action) . Despite extensive review of the evidence, references to "this compound" are absent, necessitating comparisons with structurally or functionally analogous compounds such as Benzydamine hydrochloride, Benzathine benzylpenicillin, and lidocaine derivatives.

Properties

CAS No. |

72406-72-5 |

|---|---|

Molecular Formula |

C19H26N4O2 |

Molecular Weight |

342.4 g/mol |

IUPAC Name |

5-benzyl-2-[[2-(diethylamino)acetyl]amino]-4-methyl-1H-pyrrole-3-carboxamide |

InChI |

InChI=1S/C19H26N4O2/c1-4-23(5-2)12-16(24)22-19-17(18(20)25)13(3)15(21-19)11-14-9-7-6-8-10-14/h6-10,21H,4-5,11-12H2,1-3H3,(H2,20,25)(H,22,24) |

InChI Key |

KLTJYAONJBGLSW-UHFFFAOYSA-N |

SMILES |

CCN(CC)CC(=O)NC1=C(C(=C(N1)CC2=CC=CC=C2)C)C(=O)N |

Canonical SMILES |

CCN(CC)CC(=O)NC1=C(C(=C(N1)CC2=CC=CC=C2)C)C(=O)N |

Synonyms |

2-(diethylaminoacetamido)-3-carbamyl-4-methyl-benzylpyrrole benzylcarbamyllidocaine benzylcarbamyllidocaine hydrochloride benzylcarbamyllidocaine monohydrochloride |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key compounds with structural or functional similarities:

Key Findings:

Benzydamine Hydrochloride : Unlike lidocaine, Benzydamine HCl is primarily used for mucosal inflammation. Its quantification via HPLC with methylparaben highlights challenges in simultaneous analysis due to divergent polarity and extraction protocols .

Lidocaine : Shares a tertiary amine and aromatic ring with hypothesized Benzylcarbamyllidocaine. Lidocaine’s shorter duration of action contrasts with benzylcarbamyl derivatives, which typically exhibit prolonged effects due to slowed metabolism.

Benzathine Benzylpenicillin : Contains a dibenzylethylenediamine moiety, emphasizing the role of benzyl groups in enhancing stability and bioavailability. Its large molecular weight (909 g/mol) underscores differences in pharmacokinetics compared to smaller anesthetic agents .

Analytical Challenges

- Simultaneous Determination : Co-analysis of Benzydamine HCl and methylparaben requires HPLC optimization to resolve peaks, as gas chromatography (BP method) involves complex chloroform extraction and risks analyte degradation .

- Purity Standards : Benzathine benzylpenicillin’s pharmacopeial assay emphasizes strict impurity thresholds (<1% for related substances), a benchmark applicable to hypothetical this compound quality control .

Pharmacological and Chemical Divergence

- Anti-inflammatory vs. Anesthetic : Benzydamine HCl targets cyclooxygenase (COX) pathways, whereas lidocaine blocks sodium channels. A benzylcarbamyl-lidocaine hybrid might combine anti-inflammatory and anesthetic properties.

- Stability and Solubility : Methylparaben’s preservative role in formulations with Benzydamine HCl suggests that this compound may require similar stabilizers if prone to hydrolysis or oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.